(4Ar,8as)-1,4-dipropyldecahydroquinoxaline
Overview
Description
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline is a complex organic compound belonging to the class of decahydroquinoxalines This compound is characterized by its unique structure, which includes a quinoxaline core fully saturated with hydrogen atoms and substituted with propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline typically involves the hydrogenation of quinoxaline derivatives under high pressure and temperature conditions. The process begins with the preparation of the quinoxaline core, which is then subjected to catalytic hydrogenation using palladium or platinum catalysts. The reaction conditions often include temperatures ranging from 100°C to 200°C and hydrogen pressures of 50-100 atm. The propyl groups are introduced through alkylation reactions using propyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated intermediates.
Substitution: The propyl groups in the compound can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, partially hydrogenated intermediates, and substituted quinoxalines with different alkyl or aryl groups.
Scientific Research Applications
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4Ar,8as)-1,4-dipropyldecahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (4aR,8aS)-4a-Methyl-1-methylene-7-(propan-2-ylidene)decahydronaphthalene
- (4aR,8aS)-N-(2-Methyl-2-propanyl)decahydro-3-isoquinolinecarboxamide
- (4aR,8aS)-1-(2-{2-[(4-Chlorophenoxy)acetyl]hydrazino}-2-oxoethyl)decahydroquinolinium
Uniqueness
(4Ar,8as)-1,4-dipropyldecahydroquinoxaline is unique due to its fully saturated quinoxaline core and the presence of propyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4aS,8aR)-1,4-dipropyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-9-15-11-12-16(10-4-2)14-8-6-5-7-13(14)15/h13-14H,3-12H2,1-2H3/t13-,14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWLQPCFOSNUKV-OKILXGFUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2C1CCCC2)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN([C@@H]2[C@H]1CCCC2)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-35-6 | |
Record name | NSC28009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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